molecular formula C10H20Se B14439903 1-(Methylselanyl)non-2-ene CAS No. 79012-00-3

1-(Methylselanyl)non-2-ene

Cat. No.: B14439903
CAS No.: 79012-00-3
M. Wt: 219.24 g/mol
InChI Key: JGZCXWUPSVFAMA-UHFFFAOYSA-N
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Description

1-(Methylselanyl)non-2-ene is an organic compound with the molecular formula C10H20Se. It is characterized by the presence of a selenium atom bonded to a non-2-ene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)non-2-ene can be synthesized through several methods. One common approach involves the reaction of non-2-ene with methylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylselanyl)non-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methylselanyl)non-2-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.

    Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Methylselanyl)non-2-ene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. It can also form covalent bonds with biological molecules, affecting their function and stability. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and antioxidant defense systems .

Comparison with Similar Compounds

Uniqueness: 1-(Methylselanyl)non-2-ene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable for research and industrial applications .

Properties

CAS No.

79012-00-3

Molecular Formula

C10H20Se

Molecular Weight

219.24 g/mol

IUPAC Name

1-methylselanylnon-2-ene

InChI

InChI=1S/C10H20Se/c1-3-4-5-6-7-8-9-10-11-2/h8-9H,3-7,10H2,1-2H3

InChI Key

JGZCXWUPSVFAMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC[Se]C

Origin of Product

United States

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